(S)-(+)-Ascochin
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Overview
Description
(S)-(+)-Ascochin is a chiral compound known for its unique stereochemistry and significant applications in various scientific fields. This compound is characterized by its specific optical activity, which is denoted by the (S)-(+)- prefix, indicating its stereochemistry and the direction in which it rotates plane-polarized light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Ascochin typically involves enantioselective synthesis methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries in the synthesis process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Ascochin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-(+)-Ascochin has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of enantiomerically pure compounds for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(+)-Ascochin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-Ascochin
- (S)-(+)-Lactic acid
- ®-(-)-Lactic acid
Uniqueness
(S)-(+)-Ascochin is unique due to its specific stereochemistry, which imparts distinct optical activity and biological activity compared to its enantiomer ®-(-)-Ascochin. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific biological interactions.
Properties
IUPAC Name |
(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKIJHXPWYIGIM-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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